![molecular formula C24H25N3O3S B2859388 2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide CAS No. 899941-28-7](/img/structure/B2859388.png)
2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
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Description
2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Tropane Alkaloids
The compound’s structure is conducive to the synthesis of tropane alkaloids, which are a class of chemicals with various pharmacological effects. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, can be facilitated by derivatives of this compound .
Polymer Chemistry
In polymer chemistry, the compound can be used in step-growth polymerization processes. It can participate in reactions such as oxa-Michael addition and transesterification, which are essential for creating poly(ester-ether)s from simple alkyl acrylates and diols .
Antimalarial Drug Resistance Studies
The compound may be useful in the study of antimalarial drug resistance. It could be involved in the detection of copy number variations (CNVs) in the Plasmodium falciparum genome, which contribute to resistance against antimalarial drugs .
Research Proposal Development
F2692-0066 could be a subject of interest in research proposals, particularly in fields related to drug discovery and development. It may be included in the preparation of research proposals for postgraduate studies .
Imidazole Derivative Synthesis
The compound’s structure suggests potential use in the synthesis of imidazole derivatives. These derivatives have a broad range of biological activities and are important in the development of new drugs .
Modulation of GPR139
Compounds similar to F2692-0066 could act as modulators of GPR139, a receptor associated with various diseases and conditions. They could be used in the treatment of disorders related to this receptor .
Chemical Database Inclusion
properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-2-3-15-27-23(29)22-21(18-11-7-8-12-19(18)30-22)26-24(27)31-16-20(28)25-14-13-17-9-5-4-6-10-17/h4-12H,2-3,13-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPHYHBYYNOPPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
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